molecular formula C38H46ClN4O7P B12748866 3-Pyridinecarboxylic acid, 1,4-dihydro-5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperazinyl)ethyl ester, P-oxide, hydrochloride CAS No. 124416-41-7

3-Pyridinecarboxylic acid, 1,4-dihydro-5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperazinyl)ethyl ester, P-oxide, hydrochloride

Cat. No.: B12748866
CAS No.: 124416-41-7
M. Wt: 737.2 g/mol
InChI Key: HFMOZDPGXGLNCZ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,4-dihydro-5-(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperazinyl)ethyl ester, P-oxide, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxylic acid core, substituted with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyridinecarboxylic acid core, followed by the introduction of the dioxaphosphorinan, nitrophenyl, and piperazinyl groups. Typical reaction conditions may include:

    Reagents: Various organic reagents, catalysts, and solvents.

    Conditions: Controlled temperature, pressure, and pH to ensure the desired reactions occur efficiently.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity. This may involve:

    Scaling up: Adapting laboratory-scale reactions to industrial-scale processes.

    Purification: Techniques such as crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigation of its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound for developing new pharmaceuticals.

Industry

    Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential pathways may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyridinecarboxylic Acid Derivatives: Compounds with similar core structures but different substituents.

    Dioxaphosphorinan Derivatives: Compounds with similar dioxaphosphorinan groups.

Uniqueness

This compound’s unique combination of functional groups may confer distinct properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

124416-41-7

Molecular Formula

C38H46ClN4O7P

Molecular Weight

737.2 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C38H45N4O7P.ClH/c1-27-33(34(31-16-11-17-32(24-31)42(44)45)36(28(2)39-27)50(46)48-25-38(3,4)26-49-50)37(43)47-23-22-40-18-20-41(21-19-40)35(29-12-7-5-8-13-29)30-14-9-6-10-15-30;/h5-17,24,34-35,39H,18-23,25-26H2,1-4H3;1H

InChI Key

HFMOZDPGXGLNCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6.Cl

Origin of Product

United States

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